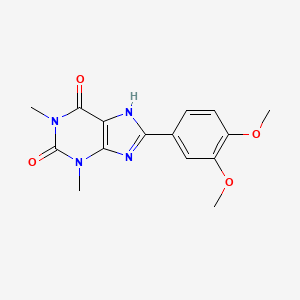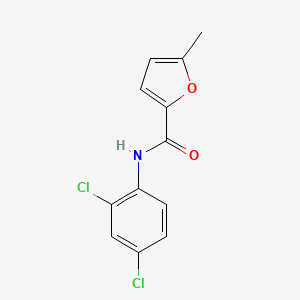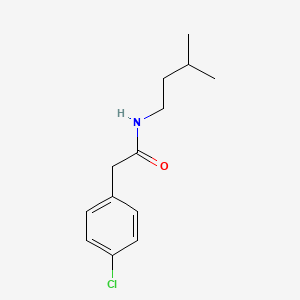
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It belongs to the class of drugs known as centrally acting alpha-agonist hypotensive agents. In recent years, Clonidine has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Mécanisme D'action
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide works by binding to alpha-2 adrenergic receptors in the brain and spinal cord, leading to the inhibition of the sympathetic nervous system. This results in the reduction of heart rate, blood pressure, and anxiety.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide has several biochemical and physiological effects, including the reduction of norepinephrine release, the inhibition of the renin-angiotensin-aldosterone system, and the stimulation of growth hormone release. It also has sedative and analgesic effects due to its ability to cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide has several advantages for lab experiments, including its ability to selectively target alpha-2 adrenergic receptors and its well-established safety profile. However, its limitations include its short half-life and the potential for side effects such as dry mouth, dizziness, and sedation.
Orientations Futures
The potential therapeutic applications of 2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide are vast, and future research should focus on exploring its use in combination with other drugs, its effects on different types of cancer, and its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide is a versatile drug with promising therapeutic applications in various fields. Its mechanism of action and physiological effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide can be synthesized through several methods, including the Friedel-Crafts reaction, acylation, and reductive amination. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with 3-methylbutylamine followed by acylation with acetic anhydride.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, drug addiction, and cancer treatment. It has been shown to alleviate neuropathic pain, reduce opioid withdrawal symptoms, and inhibit cancer cell growth.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)7-8-15-13(16)9-11-3-5-12(14)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHHMVIFBDEBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)

![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
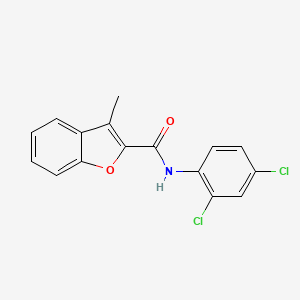


![5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5856340.png)
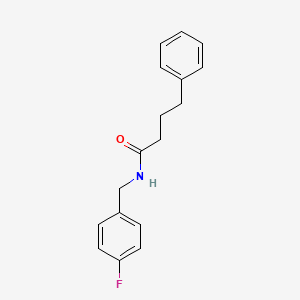
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)
![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)
